Tributylammonium chloride
Overview
Description
Tributylammonium chloride is a quaternary ammonium salt with the chemical formula (C4H9)3NHCl. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the efficiency of chemical reactions.
Scientific Research Applications
Tributylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a phase-transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to carry out.
Biology: It is used in the preparation of various biological compounds and in the study of biological membranes.
Medicine: It has applications in drug synthesis and in the study of drug interactions with biological membranes.
Industry: It is used in the production of various industrial chemicals, including polymers and surfactants.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylammonium chloride can be synthesized through the reaction of tributylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where tributylamine is dissolved in water and hydrochloric acid is added dropwise with constant stirring. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium salt. The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through multiple stages of filtration and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tributylammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: It can act as a catalyst in oxidation reactions, such as the Baeyer-Villiger oxidation of ketones to esters.
Reduction Reactions: It can also facilitate reduction reactions, although this is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in organic solvents at room temperature.
Oxidation Reactions: Reagents such as potassium peroxymonosulfate (KHSO5) are used in the presence of this compound as a phase-transfer catalyst.
Reduction Reactions: Reducing agents like sodium borohydride can be used in the presence of this compound.
Major Products
Substitution Reactions: The major products are quaternary ammonium salts with different substituents.
Oxidation Reactions: The major products are esters formed from the oxidation of ketones.
Reduction Reactions: The major products are reduced forms of the starting materials, such as alcohols from aldehydes or ketones.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium chloride
- Benzyltributylammonium chloride
- Methylthis compound
Comparison
This compound is unique in its ability to act as a versatile phase-transfer catalyst. Compared to tetrabutylammonium chloride, it has a slightly different structure that can influence its reactivity and solubility. Benzylthis compound has a benzyl group, which can provide additional stability in certain reactions. Methylthis compound has a methyl group, making it more hydrophobic and potentially more effective in non-polar solvents.
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBOFRLEHJAXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102-82-9 (Parent) | |
Record name | Tributylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-30-4 | |
Record name | 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6309-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC42544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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